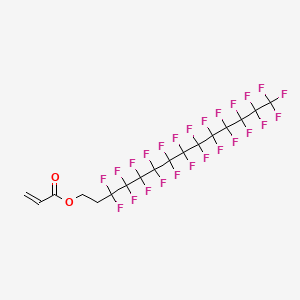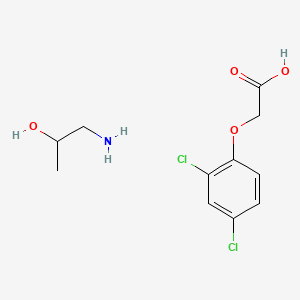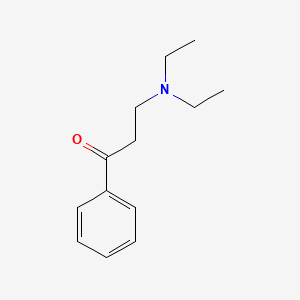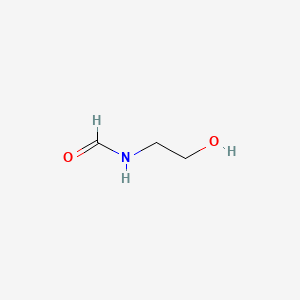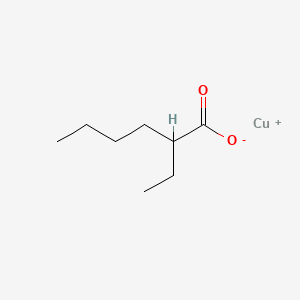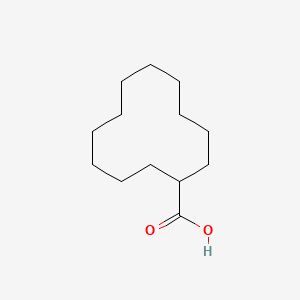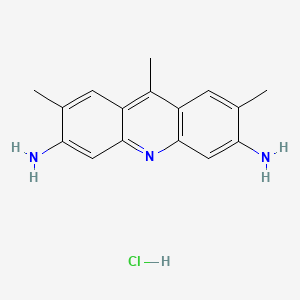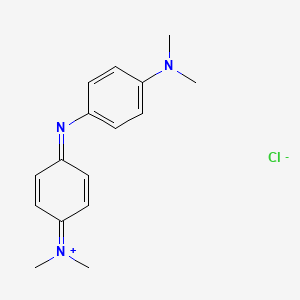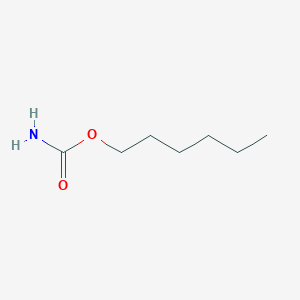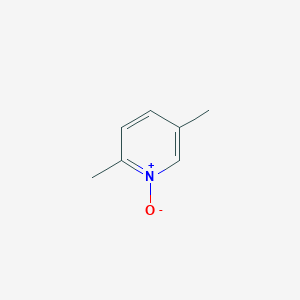
2,5-Dimethylpyridine 1-oxide
Vue d'ensemble
Description
2,5-Dimethylpyridine 1-oxide (2,5-DMPO) is an organic compound with a molecular formula of C7H9NO. It is a colorless, crystalline solid and is soluble in water and most organic solvents. 2,5-DMPO is a versatile reagent used in various synthetic processes, such as the synthesis of pharmaceuticals, agricultural chemicals, and other organic compounds. It is also used as an intermediate in the production of other compounds. This compound is also used in scientific research applications, including the study of its biochemical and physiological effects.
Applications De Recherche Scientifique
Organocatalysis
2,5-Dimethylpyridine 1-oxide, as a derivative of pyridine N-oxides, is known for its role in organocatalysis . These compounds can act as mild Lewis bases, activating Lewis acidic parts of molecules, which increases the reactivity of nucleophilic parts towards reactions with electrophiles . This property is utilized in various catalytic activities, including:
Synthesis of Natural and Bioactive Compounds
Pyridine N-oxides are employed in the synthesis of natural and bioactive compounds due to their ability to facilitate reactions that form complex molecular structures . This includes the synthesis of:
Oxidation Reactions
These compounds are frequently used in oxidation reactions where they serve as oxidants. Their efficacy in promoting oxidation is crucial for the synthesis of various chemical entities .
Biological Importance
Pyridine N-oxides, including 2,5-Dimethylpyridine 1-oxide, have significant biological importance. They are found in nature as toxins and possess antibacterial activity. For instance, they are present in substances like orellanine, which is a nephrotoxic compound .
Pharmaceutical Applications
In the pharmaceutical industry, pyridine N-oxides are part of the structure of drugs that act as selective receptor antagonists with anti-HIV activity. They are also used in the development of thrombin inhibitors .
Chemical Intermediates
Due to their unique electronic properties, pyridine N-oxides serve as valuable intermediates in chemical syntheses. They are particularly useful in reactions that require electron-donating or electron-accepting groups .
Mécanisme D'action
Target of Action
As an organic compound with the chemical formula C7H9N , it is likely to interact with various biological molecules in the body
Mode of Action
It is known that the compound is soluble in ethanol, ether, and cold water, and slightly soluble in hot water , which may influence its interaction with biological targets. More detailed studies are required to elucidate the exact mechanisms of interaction with its targets and any resulting changes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of 2,5-dimethylpyridine 1-oxide is currently lacking . Future studies should consider these factors to provide a more comprehensive understanding of the compound’s action.
Propriétés
IUPAC Name |
2,5-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEWUCOFCOAYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C=C1)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341259 | |
| Record name | 2,5-Dimethylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyridine 1-oxide | |
CAS RN |
4986-05-4 | |
| Record name | 2,5-Dimethylpyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethylpyridin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

